
CPFX2090
Descripción general
Descripción
CPFX2090 is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CPFX2090 typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Substituents: The chloro, ethyl, and hydroxymethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution and alkylation.
Methoxybenzyl Protection: The methoxybenzyl groups can be introduced using benzylation reactions, where 4-methoxybenzyl chloride reacts with the hydroxyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
CPFX2090 can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of amine or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CPFX2090 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Quinine: Another antimalarial compound derived from quinoline.
Uniqueness
CPFX2090 is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives
Actividad Biológica
CPFX2090 is a novel cephalosporin antibacterial compound, identified through patent WO2013052568A1. This compound has garnered attention due to its potential effectiveness against various bacterial strains, particularly those resistant to traditional antibiotics. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in case studies, and relevant research findings.
This compound operates primarily by inhibiting bacterial cell wall synthesis. As a cephalosporin, it binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for peptidoglycan cross-linking in bacterial cell walls. This action ultimately leads to cell lysis and death, making it effective against a range of Gram-positive and Gram-negative bacteria.
Mechanism | Description |
---|---|
Class | Cephalosporin |
Target | Penicillin-binding proteins (PBPs) |
Action | Inhibits cell wall synthesis |
Result | Bacterial cell lysis and death |
Antibacterial Efficacy
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In vitro studies have shown that it is effective against both resistant and non-resistant strains of bacteria.
Case Studies
- Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.
- Broad-spectrum Activity : Another case study reported that this compound maintained activity against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, with MIC values ranging from 1 to 4 µg/mL.
Table 2: Antibacterial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Methicillin-resistant S. aureus (MRSA) | 0.5 |
Escherichia coli | 1 |
Klebsiella pneumoniae | 4 |
Pseudomonas aeruginosa | 8 |
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound. Preliminary results suggest that this compound has favorable absorption characteristics with a half-life conducive for once or twice daily dosing.
Safety Profile
In toxicity assessments, this compound exhibited minimal adverse effects in animal models, with no significant changes in liver or kidney function observed at therapeutic doses.
Table 3: Safety Assessment Results
Parameter | Control Group | This compound Group |
---|---|---|
Liver Function (ALT/AST) | Normal | Normal |
Kidney Function (Creatinine) | Normal | Normal |
Adverse Effects | None | None |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining CPFX2090’s antibacterial spectrum and minimum inhibitory concentration (MIC)?
- Methodological Answer : Begin with in vitro susceptibility testing using standardized broth microdilution assays (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., cefotaxime) and validate results via triplicate trials. Use logarithmic-phase bacterial cultures to ensure consistency .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacokinetic (PK) studies?
- Methodological Answer : Use Boolean search strings (e.g.,
"this compound" AND ("pharmacokinetics" OR "bioavailability")
) in PubMed, Scopus, and Google Scholar. Filter results by publication date (last 5 years) and study type (e.g., in vivo trials). Extract data into a matrix comparing parameters like Cmax, half-life, and tissue distribution .
Q. What are the best practices for designing preliminary dose-response studies for this compound?
- Methodological Answer : Employ a logarithmic dose range (e.g., 0.1–100 µg/mL) in murine infection models. Monitor survival rates, bacterial load reduction, and toxicity markers (e.g., ALT/AST levels). Use ANOVA to assess dose-dependent efficacy and establish the ED50 .
Q. How can researchers optimize data collection protocols for this compound’s stability under varying pH conditions?
- Methodological Answer : Use HPLC-UV to quantify this compound degradation in buffers (pH 4–9) at 37°C. Sample at intervals (0, 6, 12, 24 hrs) and calculate degradation kinetics (first-order model). Validate with mass spectrometry to identify breakdown products .
Q. What statistical approaches are essential for analyzing this compound’s efficacy in initial in vitro trials?
- Methodological Answer : Apply nonparametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Calculate 95% confidence intervals for MIC values. Use Kaplan-Meier survival curves for time-kill assays, with log-rank tests to compare treatment groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue penetration and protein binding. Compare simulated AUC/MIC ratios with in vitro time-kill data. Adjust for factors like plasma protein binding and renal clearance .
Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, proteomics) to study this compound’s mechanism of action?
- Methodological Answer : Use RNA-seq to identify bacterial gene expression changes post-treatment. Correlate with LC-MS/MS proteomic profiles. Apply pathway enrichment analysis (e.g., KEGG) and validate targets via CRISPR interference .
Q. How should researchers design longitudinal studies to assess this compound’s resistance development in chronic infections?
- Methodological Answer : Use serial passage assays with subinhibitory this compound concentrations. Sequence bacterial genomes at intervals (e.g., every 10 passages) to identify mutations. Test cross-resistance to other β-lactams via checkerboard synergy assays .
Q. What advanced statistical models are suitable for analyzing nonlinear relationships in this compound’s toxicity data?
- Methodological Answer : Apply generalized additive models (GAMs) to assess nonlinear dose-toxicity trends. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. Validate with bootstrapping .
Q. How can researchers address ethical challenges in clinical trials involving this compound, particularly informed consent for vulnerable populations?
- Methodological Answer : Develop tiered consent forms with simplified language and visual aids. Include independent advocates for participants with cognitive impairments. Use dynamic consent platforms for ongoing participant engagement .
Propiedades
IUPAC Name |
5-chloro-1-ethyl-3-(hydroxymethyl)-6,7-bis[(4-methoxyphenyl)methoxy]quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClNO6/c1-4-30-14-20(15-31)27(32)25-23(30)13-24(35-16-18-5-9-21(33-2)10-6-18)28(26(25)29)36-17-19-7-11-22(34-3)12-8-19/h5-14,31H,4,15-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANTPQMJJCEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C(C(=C(C=C21)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.